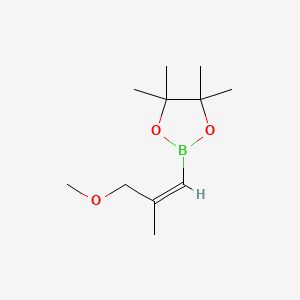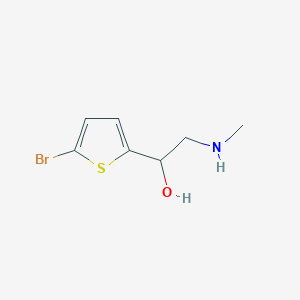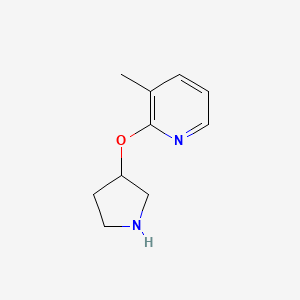
2-(4-Bromothiophen-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromothiophen-2-yl)propanoic acid is an organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of a bromine atom attached to the thiophene ring, which is further connected to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)propanoic acid can be achieved through several methodsFor instance, the selective cleavage of the ether bond by hydrobromic acid can be used to obtain 2-(4-bromomethylphenyl)propanoic acid, avoiding multibromination and bromination on the benzene ring during the process .
Another method involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts to achieve the desired product under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: The Suzuki-Miyaura coupling reaction is a notable example, where the compound can be coupled with other aromatic or aliphatic groups to form new carbon-carbon bonds.
Common Reagents and Conditions
Hydrobromic Acid: Used for the selective cleavage of ether bonds.
Palladium Catalysts: Employed in the Suzuki-Miyaura coupling reaction.
Boron Reagents: Utilized in the Suzuki-Miyaura coupling reaction to form new carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling reaction can produce a variety of substituted thiophene derivatives with different functional groups attached.
Aplicaciones Científicas De Investigación
2-(4-Bromothiophen-2-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the biosynthesis of prostaglandin E2 (PGE2). This inhibition can lead to anti-inflammatory and anticancer effects by reducing the levels of PGE2 .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenyl)propanoic acid: Similar in structure but with a phenyl ring instead of a thiophene ring.
2-(Thiophen-2-yl)acetic acid: Similar in structure but with an acetic acid moiety instead of a propanoic acid moiety.
Uniqueness
2-(4-Bromothiophen-2-yl)propanoic acid is unique due to the presence of both a bromine atom and a thiophene ring, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C7H7BrO2S |
|---|---|
Peso molecular |
235.10 g/mol |
Nombre IUPAC |
2-(4-bromothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7BrO2S/c1-4(7(9)10)6-2-5(8)3-11-6/h2-4H,1H3,(H,9,10) |
Clave InChI |
JZZDWHZWAZFBOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CS1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13595757.png)
amine](/img/structure/B13595772.png)

![4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride](/img/structure/B13595795.png)



![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13595813.png)
![tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13595820.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid](/img/structure/B13595825.png)




